molecular formula C20H16ClN3O2S B11179967 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B11179967
M. Wt: 397.9 g/mol
InChI Key: ICGQIVCNLQYMDI-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of oxadiazole and indole moieties, which are known for their significant biological activities. The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The indole moiety can be introduced through a separate reaction involving indole derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or indole moieties can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenated reagents, strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole and indole moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit bacterial cell division by targeting key proteins involved in the process . Additionally, its unique structure allows it to interact with multiple pathways, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone stands out due to its unique combination of oxadiazole and indole moieties. This structural feature enhances its potential for diverse applications in scientific research and industry. Additionally, its ability to undergo various chemical reactions further increases its versatility and usefulness in different fields.

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Molecular Formula: C16H15ClN4OS
  • Molecular Weight: 334.84 g/mol
  • CAS Number: [Insert CAS number if available]

The oxadiazole moiety contributes to the biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies indicate that compounds containing the oxadiazole ring show effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundStaphylococcus aureus, Escherichia coli

One study highlighted that the presence of chlorine in the phenyl ring enhances antimicrobial activity due to increased lipophilicity and better membrane penetration.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8

In a comparative study, it was found that the compound exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin.

Antioxidant Activity

Antioxidant assays have demonstrated that the compound possesses significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage.

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging25.0
ABTS Scavenging30.5

The antioxidant activity is attributed to the presence of indole and oxadiazole functionalities, which can donate electrons to neutralize free radicals.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay :
    In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.
  • Oxidative Stress Protection :
    Experimental models demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cellular systems exposed to toxic agents.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C20H16ClN3O2S/c1-12-13(2)24(17-9-4-3-8-16(12)17)18(25)11-27-20-23-22-19(26-20)14-6-5-7-15(21)10-14/h3-10H,11H2,1-2H3

InChI Key

ICGQIVCNLQYMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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